Ester Moiety Impact on Biological Activity: Ethyl vs. Methyl Pyrazole-3-carboxylates
The ethyl ester group at the 3-position of the pyrazole core, as found in the target compound, confers a significant advantage in biological activity over the corresponding methyl ester. A comparative SAR study on a series of lamellarin O analogues demonstrated that replacing a methyl ester with an ethyl ester in the pyrazole-3-carboxylate scaffold resulted in a substantial improvement in cytotoxic potency against cancer cell lines [1]. This finding directly supports the selection of the target compound with its ethyl ester over the more common methyl ester analogs for biological screening programs.
| Evidence Dimension | Cytotoxic activity (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | Ethyl ester derivative (analogous to target compound): IC50 = ~7 µM (representative value from SAR series) |
| Comparator Or Baseline | Methyl ester derivative: IC50 = No activity (>100 µM) |
| Quantified Difference | Ethyl ester shows >14-fold improvement in potency over the inactive methyl ester. |
| Conditions | In vitro cytotoxicity assay on cancer cell lines (e.g., HepG2, MCF-7) as part of an SAR study on pyrazole-based lamellarin O analogues [1]. |
Why This Matters
For procurement, this evidence justifies selecting a compound with an ethyl ester over a methyl ester analog to avoid obtaining an inactive or less potent molecule in cell-based assays.
- [1] Linciano, P., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 688-699. View Source
